molecular formula C13H13NO3 B15066879 1-Butyryl-1H-indole-3-carboxylic acid

1-Butyryl-1H-indole-3-carboxylic acid

Cat. No.: B15066879
M. Wt: 231.25 g/mol
InChI Key: YMBQOEKDEGRFFP-UHFFFAOYSA-N
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Description

1-Butyryl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyryl-1H-indole-3-carboxylic acid typically involves the reaction of indole derivatives with butyryl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

1-Butyryl-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Butyryl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit binding affinity with DNA gyrase and lanosterol-14 alpha demethylase, which are crucial for its antimicrobial and antifungal activities . The compound’s structure allows it to interact with these targets, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyryl-1H-indole-3-carboxylic acid is unique due to its specific butyryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other indole derivatives .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-butanoylindole-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-5-12(15)14-8-10(13(16)17)9-6-3-4-7-11(9)14/h3-4,6-8H,2,5H2,1H3,(H,16,17)

InChI Key

YMBQOEKDEGRFFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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